METHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE
Overview
Description
METHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-4-nitro-1H-pyrazole with an appropriate butanamide derivative under controlled conditions.
Coupling with methyl benzoate: The intermediate product is then coupled with methyl benzoate using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
METHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of METHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
Methyl 2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanamido]benzoate: A closely related compound without the nitro group.
Uniqueness
METHYL 2-[4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDO]BENZOATE is unique due to the presence of both the nitro group and the pyrazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[4-(3,5-dimethyl-4-nitropyrazol-1-yl)butanoylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-11-16(21(24)25)12(2)20(19-11)10-6-9-15(22)18-14-8-5-4-7-13(14)17(23)26-3/h4-5,7-8H,6,9-10H2,1-3H3,(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFSCFCPISULEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCC(=O)NC2=CC=CC=C2C(=O)OC)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.